molecular formula C11H17NS B13640246 Cyclopentyl(5-methylthiophen-2-yl)methanamine

Cyclopentyl(5-methylthiophen-2-yl)methanamine

Cat. No.: B13640246
M. Wt: 195.33 g/mol
InChI Key: YDULHGFLFJYGTE-UHFFFAOYSA-N
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Description

Cyclopentyl(5-methylthiophen-2-yl)methanamine is an organic compound with the molecular formula C11H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopentyl group attached to the methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(5-methylthiophen-2-yl)methanamine typically involves the reaction of cyclopentylamine with 5-methylthiophene-2-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(5-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the thiophene ring or the methanamine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring or the cyclopentyl group.

Scientific Research Applications

Cyclopentyl(5-methylthiophen-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(5-methylthiophen-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(thiophen-2-yl)methanamine
  • Cyclopentyl(5-methylfuran-2-yl)methanamine
  • Cyclopentyl(5-methylpyridin-2-yl)methanamine

Uniqueness

Cyclopentyl(5-methylthiophen-2-yl)methanamine is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

cyclopentyl-(5-methylthiophen-2-yl)methanamine

InChI

InChI=1S/C11H17NS/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9,11H,2-5,12H2,1H3

InChI Key

YDULHGFLFJYGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2CCCC2)N

Origin of Product

United States

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